2-Bromoethanesulfonate

Methanogenesis inhibition Enzyme kinetics Anaerobic microbiology

Choose Sodium 2-bromoethanesulfonate (BES) for its proven 10-fold greater potency over chloro analogs (IC₅₀ 7.9 µM vs 75 µM) and pathway-selective methanogenesis inhibition. This ≥98% pure, white crystalline powder uniquely enables dissection of acetoclastic vs. hydrogenotrophic methanogenic pathways and accelerates LCFA degradation in anaerobic systems. Essential for reproducible, defined inhibition kinetics not achievable with CES or non-specific agents.

Molecular Formula C2H4BrO3S-
Molecular Weight 188.02 g/mol
Cat. No. B1233127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethanesulfonate
Synonyms2-bromoethanesulfonate
2-bromoethanesulfonic acid
2-bromoethanesulfonic acid, sodium salt
Molecular FormulaC2H4BrO3S-
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESC(CBr)S(=O)(=O)[O-]
InChIInChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)/p-1
InChIKeyOQFSYHWITGFERZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethanesulfonate (BES) Procurement Guide: Technical Specifications and Class Characteristics


Sodium 2-bromoethanesulfonate (CAS 4263-52-9, BES) is a bifunctional organosulfur compound containing both a primary alkyl bromide and a sulfonate moiety [1]. As a coenzyme M (2-mercaptoethanesulfonate) structural analog, BES functions as an electrophilic alkylating agent and a selective methanogenesis inhibitor [2]. Commercial product specifications typically indicate a molecular formula of C₂H₄BrNaO₃S, molecular weight 211.01 g/mol, and purity grades ranging from 97.0% to ≥98% as determined by titration or HPLC methods . The compound is supplied as a white to off-white crystalline powder with melting point approximately 283-286°C and demonstrates aqueous solubility of 100 mg/mL .

Why 2-Chloroethanesulfonate and Other Coenzyme M Analogs Cannot Substitute for 2-Bromoethanesulfonate


Although 2-chloroethanesulfonate (CES) and 2-mercaptoethanesulfonate (coenzyme M) share the ethanesulfonate backbone with BES, the identity of the 2-position substituent (Br vs. Cl vs. SH) dictates fundamentally different reactivity profiles, enzyme inhibition potency, and experimental outcomes. In nucleophilic substitution and elimination reactions, the bromide leaving group is substantially more reactive than chloride [1]. In biological systems, the bromo analog demonstrates markedly higher inhibitory potency against methyl-coenzyme M reductase, with IC₅₀ values differing by approximately an order of magnitude [2]. Furthermore, the chemical stability and hydrolysis behavior of BES under experimental conditions (e.g., autoclaving) differ from CES, potentially generating distinct mixtures of active species that affect reproducibility [3]. Procurement of BES over CES is therefore a functional necessity for protocols requiring defined inhibition kinetics, specific electrophilic reactivity windows, or validated anaerobic digestion workflows.

2-Bromoethanesulfonate Quantitative Differentiation: Head-to-Head Evidence vs. 2-Chloroethanesulfonate and Pathway-Specific Baselines


Methyl-Coenzyme M Reductase Inhibition: BES Demonstrates 9.5-Fold Higher Potency than CES

In a head-to-head enzyme inhibition assay using the methyl-coenzyme M reductase system from Methanobacterium thermoautotrophicum, 2-bromoethanesulfonate (BES) demonstrated substantially greater inhibitory potency than 2-chloroethanesulfonate (CES) [1]. The assay measured the concentration required to achieve 50% inhibition (IC₅₀) of methane biosynthesis from methyl-coenzyme M.

Methanogenesis inhibition Enzyme kinetics Anaerobic microbiology

Differential Methanogenic Pathway Inhibition: 50-Fold Selectivity Window for Acetoclastic vs. Hydrogenotrophic Methanogenesis

In short-term experiments using sludge from a thermophilic (58°C) anaerobic digestor, BES exhibited a 50-fold differential in the concentration required to achieve complete inhibition between the two primary methanogenic pathways [1]. This pathway-selective inhibition profile is a defining characteristic of BES that distinguishes it from other methanogenic inhibitors.

Anaerobic digestion Methanogenesis pathway analysis Sludge microbiology

Gas-Phase Elimination Kinetics: BES Reactivity Exceeds CES by 33% at 340°C

Gas-phase elimination kinetics of 2-haloethyl sulfonate esters were determined in a static system over 310-380°C, providing a direct quantitative comparison of intrinsic reactivity between the bromo and chloro analogs [1]. The study measured first-order rate coefficients (k₁) for the homogeneous, unimolecular elimination reactions.

Physical organic chemistry Elimination kinetics Leaving group reactivity

Anaerobic Oleate Degradation Rate: BES-Mediated Methanogenesis Inhibition Accelerates LCFA Conversion 5-Fold

In a comparative enrichment culture study examining oleate (C18:1 long-chain fatty acid) degradation, the addition of 2-bromoethanesulfonate to inhibit methanogenesis produced a substantial acceleration in LCFA conversion rate relative to uninhibited methanogenic controls [1].

Anaerobic digestion Long-chain fatty acid degradation Wastewater treatment

Commercial Purity and Specification Consistency: Cross-Vendor Benchmarking

Commercial specifications for sodium 2-bromoethanesulfonate demonstrate consistent purity ranges across major suppliers, with quantifiable differences in analytical methodology and storage requirements that inform procurement decisions . These specification differences are meaningful for applications requiring defined purity levels or specific storage conditions.

Chemical procurement Quality control Reagent specification

Enzyme Selectivity Profile: BES Discriminates Among Coenzyme M-Dependent Enzymes

BES demonstrates differential inhibitory activity across the three-enzyme CoM-dependent epoxide metabolic pathway, with reversible inhibition of 2-KPCC and hydroxypropyl-CoM dehydrogenase but no inhibition of epoxyalkane:CoM transferase [1]. Mass spectral analysis confirmed that BES inactivation occurs via covalent modification specifically of the interchange thiol (Cys82) in reduced 2-KPCC, with no modification of flavin thiol Cys87 or any residues in the oxidized enzyme.

Enzyme inhibition Coenzyme M pathway Bacterial epoxide metabolism

Validated Application Scenarios for 2-Bromoethanesulfonate: Evidence-Backed Use Cases


Quantitative Discrimination of Acetoclastic vs. Hydrogenotrophic Methanogenesis Pathways

Based on the 50-fold differential inhibition window documented at 1 µmol/mL (acetoclastic) vs. 50 µmol/mL (hydrogenotrophic), BES enables quantitative dissection of methanogenic pathway contributions in complex anaerobic communities [1]. This application is uniquely enabled by the compound's pathway-selective inhibition profile and is not achievable with non-selective inhibitors or with CES at comparable concentration ranges.

Accelerated Long-Chain Fatty Acid Degradation in Anaerobic Wastewater Treatment

The 5-fold acceleration of oleate degradation rate achieved through BES-mediated methanogenesis inhibition validates BES as a process-enhancing reagent for anaerobic treatment of lipid-rich waste streams [2]. This application leverages the compound's dual role as methanogenesis inhibitor and indirect promoter of syntrophic LCFA-degrading consortia.

Enzymology Studies Requiring High-Potency Methyl-Coenzyme M Reductase Inhibition

For in vitro enzyme assays requiring complete or near-complete inhibition of methyl-coenzyme M reductase, BES provides approximately 10-fold higher potency than CES (IC₅₀ 7.9 µM vs. 75 µM) [3]. This potency advantage reduces required working concentrations and minimizes potential solvent or vehicle effects in sensitive enzyme preparations.

Coenzyme M-Dependent Pathway Mechanistic Studies Requiring Defined Enzyme Selectivity

BES uniquely enables dissection of the three-enzyme CoM-dependent epoxide metabolic pathway due to its differential inhibition profile: reversible inhibition of 2-KPCC and hydroxypropyl-CoM dehydrogenase with no effect on epoxyalkane:CoM transferase, plus redox-state-dependent covalent modification specificity for Cys82 in reduced 2-KPCC [4]. This selectivity profile distinguishes BES from non-specific alkylating agents that would broadly inhibit all pathway enzymes.

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